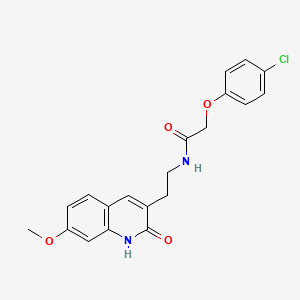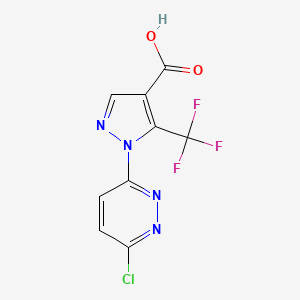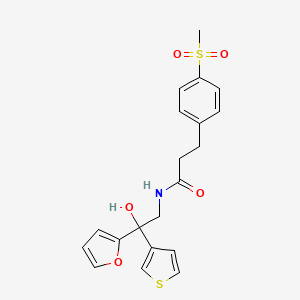![molecular formula C11H16FNO4 B2993537 2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid CAS No. 1937358-25-2](/img/structure/B2993537.png)
2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid is an organic compound that combines elements of pyrrolidine and fluoroacetic acid structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis from Pyrrolidine Derivatives: : The synthesis typically begins with the derivatization of pyrrolidine
Fluorination Step: : The next step involves the introduction of the fluorine atom. This is usually achieved through a nucleophilic fluorination reaction.
Formation of the Final Compound: : The protected pyrrolidine derivative is then reacted with a fluoroacetic acid derivative under controlled conditions to form the final compound.
Industrial Production Methods
Industrial-scale synthesis would likely involve similar steps but optimized for large-scale production. This could involve continuous flow synthesis or other scalable techniques to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine atom or the Boc-protected nitrogen.
Oxidation and Reduction: : While the compound is relatively stable, the pyrrolidine ring can undergo oxidation or reduction reactions under the appropriate conditions.
Hydrolysis: : The tert-butoxycarbonyl group can be removed under acidic conditions, leading to deprotection and subsequent functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: : Reagents like nucleophiles (amines, thiols) are used under mild to moderate conditions.
Oxidizing Agents: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation.
Reduction Agents: : Reagents like sodium borohydride (NaBH4) for reduction.
Acidic Conditions for Hydrolysis: : Acids like trifluoroacetic acid (TFA) are used for deprotection.
Major Products Formed
Substitution Products: : Vary depending on the nucleophile or electrophile used.
Oxidation/Reduction Products: : Altered pyrrolidine derivatives.
Hydrolysis Products: : Deprotected amine derivatives.
Applications De Recherche Scientifique
Chemistry
Used as a building block in organic synthesis, facilitating the creation of complex molecular structures due to its unique functional groups.
Biology
Serves as a probe molecule to study enzyme interactions and protein-ligand binding due to its distinct chemical structure.
Medicine
Potential use in drug development, especially in designing inhibitors or modulators for specific biological pathways.
Industry
May be used in the production of advanced materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid exerts its effects varies based on its application:
Enzyme Inhibition: : The compound can bind to enzyme active sites, blocking substrate access.
Protein-Ligand Interactions: : It can interact with specific proteins, modifying their activity or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoroacetic Acid Derivatives: : Compounds containing the fluoroacetic acid moiety exhibit similar reactivity but lack the pyrrolidine component.
Pyrrolidine Derivatives: : Compounds derived from pyrrolidine share structural similarities but differ in functional group attachment.
Unique Attributes
The combination of fluoroacetic acid and a Boc-protected pyrrolidine ring makes this compound versatile for various chemical reactions.
The presence of fluorine enhances its stability and reactivity profile.
This unique combination of properties makes 2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid an attractive compound for scientific research and industrial applications.
Propriétés
IUPAC Name |
(2Z)-2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-ylidene]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO4/c1-11(2,3)17-10(16)13-5-4-7(6-13)8(12)9(14)15/h4-6H2,1-3H3,(H,14,15)/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPFIYKQZSRWIZ-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C(=O)O)F)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC/C(=C(\C(=O)O)/F)/C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2993454.png)
![(Z)-3,5-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2993456.png)
![8-(4-butylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2993457.png)
![Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride](/img/structure/B2993458.png)

![2-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2993460.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2993464.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2993467.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2993469.png)
![(E)-N-[2-(1-Acetylpiperidin-4-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2993471.png)

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2993474.png)

![1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2993476.png)
